N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide is a chemical compound that is commonly referred to as BTA-EG6. It is a small molecule inhibitor that has been used in various scientific research applications.
Mechanism of Action
BTA-EG6 inhibits the activity of specific proteins by binding to them and preventing their function. The exact mechanism of action of BTA-EG6 varies depending on the specific protein it is targeting. However, it is generally believed that BTA-EG6 acts as a competitive inhibitor, binding to the active site of the protein and preventing it from binding to its natural substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTA-EG6 vary depending on the specific protein it is targeting. However, in general, BTA-EG6 has been shown to inhibit the activity of specific proteins, leading to a reduction in their function. This can result in a variety of effects, including a reduction in cell growth, a reduction in neuronal activity, and a reduction in immune response.
Advantages and Limitations for Lab Experiments
One advantage of using BTA-EG6 in lab experiments is that it is a small molecule inhibitor, meaning it can be easily synthesized and purified. Additionally, BTA-EG6 has a high affinity for specific proteins, making it a potent inhibitor. However, one limitation of using BTA-EG6 is that it may not be specific to a single protein, leading to off-target effects. Additionally, the synthesis of BTA-EG6 is complex and requires expertise in organic chemistry.
Future Directions
There are many potential future directions for research involving BTA-EG6. One potential direction is to investigate the use of BTA-EG6 in combination with other inhibitors to target multiple proteins simultaneously. Additionally, future research could investigate the use of BTA-EG6 in animal models to determine its efficacy in vivo. Finally, future research could focus on the development of new, more specific inhibitors based on the structure of BTA-EG6.
Synthesis Methods
The synthesis of BTA-EG6 involves a multi-step process that includes the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-bromoacetyl)thiophene. This intermediate is then reacted with 4-(2-aminoethyl)phenol to form BTA-EG6. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
BTA-EG6 has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, BTA-EG6 has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neurobiology, BTA-EG6 has been used to study the role of specific proteins in neuronal function. In immunology, BTA-EG6 has been used to investigate the role of specific proteins in the immune response.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2S/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVRCHCLZFWGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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